molecular formula C11H15BrClO3P B13702165 Diethyl 2-Bromo-5-chlorobenzylphosphonate

Diethyl 2-Bromo-5-chlorobenzylphosphonate

Cat. No.: B13702165
M. Wt: 341.56 g/mol
InChI Key: KQTVMPXOXOOLNM-UHFFFAOYSA-N
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Description

Diethyl 2-Bromo-5-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15BrClO3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-Bromo-5-chlorobenzylphosphonate can be synthesized through a multi-step process involving the bromination and chlorination of benzylphosphonate derivatives. One common method involves the following steps:

    Bromination: Benzylphosphonate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Chlorination: The brominated intermediate is then subjected to chlorination using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Bromo-5-chlorobenzylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted benzylphosphonates.

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

Scientific Research Applications

Diethyl 2-Bromo-5-chlorobenzylphosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent and its ability to inhibit certain enzymes.

    Material Science: It is used in the development of flame retardants and plasticizers.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of Diethyl 2-Bromo-5-chlorobenzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Benzylphosphonate: Lacks the bromine and chlorine substitutions, making it less reactive.

    Diethyl 2-Chlorobenzylphosphonate: Contains only the chlorine substitution, resulting in different reactivity and applications.

    Diethyl 2-Bromobenzylphosphonate: Contains only the bromine substitution, affecting its chemical behavior and uses.

Uniqueness

Diethyl 2-Bromo-5-chlorobenzylphosphonate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. This dual substitution allows for a broader range of applications compared to its mono-substituted counterparts.

Properties

Molecular Formula

C11H15BrClO3P

Molecular Weight

341.56 g/mol

IUPAC Name

1-bromo-4-chloro-2-(diethoxyphosphorylmethyl)benzene

InChI

InChI=1S/C11H15BrClO3P/c1-3-15-17(14,16-4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3

InChI Key

KQTVMPXOXOOLNM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)Cl)Br)OCC

Origin of Product

United States

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